A Technical Overview of Fmoc-DL-Phe-OH: Properties and Applications in Peptide Synthesis
A Technical Overview of Fmoc-DL-Phe-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH), a foundational building block in peptide chemistry. Fmoc-DL-Phe-OH is a racemic mixture, containing both the D- and L-enantiomers of phenylalanine, with the α-amino group protected by the fluorenylmethoxycarbonyl (Fmoc) group.[1] This protective group is crucial for its primary application in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern drug discovery and development.[1][2]
Core Physicochemical Properties
The fundamental properties of Fmoc-DL-Phe-OH are summarized below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and quality control.
| Property | Data |
| Molecular Weight | 387.43 g/mol [1][3] |
| Molecular Formula | C₂₄H₂₁NO₄[1][2][3][4][5] |
| Appearance | White to off-white solid/powder[1][2] |
| Stereochemistry | Racemic mixture (D- and L-enantiomers)[1] |
| CAS Number | 126727-04-6[1][3] |
Role in Solid-Phase Peptide Synthesis (SPPS)
The principal utility of Fmoc-DL-Phe-OH lies in its role as a protected amino acid for SPPS. The Fmoc group shields the α-amino group, preventing self-polymerization and other unwanted side reactions during the formation of a peptide bond.[1] A key advantage of the Fmoc protecting group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent.[1][6] This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid in the sequence, all while the growing peptide chain remains anchored to a solid support.[1]
The inclusion of a racemic mixture allows for the introduction of either D- or L-phenylalanine at a specific position. Incorporating D-amino acids, such as D-phenylalanine, into peptide structures can be a strategic approach to enhance metabolic stability by increasing resistance to enzymatic degradation.[1] This often leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.
Experimental Protocols
Standard Fmoc-SPPS Deprotection and Coupling Cycle
The following is a generalized protocol for a single cycle of amino acid incorporation using Fmoc-DL-Phe-OH in a manual SPPS workflow. This assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Wang or Rink Amide resin).
1. Resin Swelling:
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The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 15-30 minutes in a reaction vessel.
2. Fmoc Deprotection:
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The DMF is drained from the resin.
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A solution of 20% piperidine in DMF is added to the resin.
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The reaction is agitated for 5-10 minutes to cleave the Fmoc group from the N-terminal amino acid of the resin-bound peptide.
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The deprotection solution is drained, and the process is repeated once more to ensure complete deprotection.
3. Washing:
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The resin is thoroughly washed with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.
-
A final wash with dichloromethane (B109758) (DCM) may be performed.
4. Amino Acid Coupling:
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A solution containing Fmoc-DL-Phe-OH (3-5 equivalents), a coupling reagent such as HBTU/HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF is prepared.
-
This activation mixture is added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with agitation.
-
The completion of the reaction can be monitored using a qualitative test (e.g., Kaiser test).
5. Final Washing:
-
The coupling solution is drained.
-
The resin is washed extensively with DMF and then DCM to remove any unreacted reagents and byproducts.[1]
This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid to be added to the peptide chain.[1]
Visualized Workflow: Fmoc-SPPS Cycle
The diagram below illustrates the logical flow of a single amino acid addition cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
